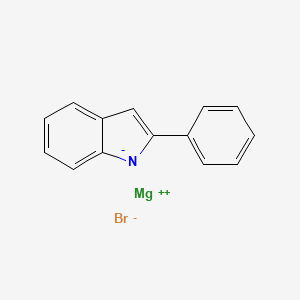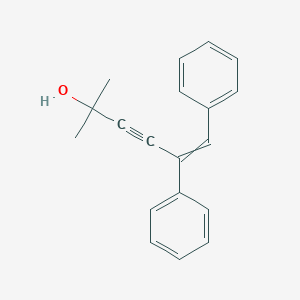
2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol is an organic compound with the molecular formula C20H18O It is characterized by its unique structure, which includes a hexene backbone with phenyl groups attached at the 5th and 6th positions, and a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexene Backbone: This can be achieved through a series of alkylation and elimination reactions.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation.
Addition of the Hydroxyl Group: The hydroxyl group is typically added through a hydration reaction, often using hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-hexen-3-yn-2-ol: Lacks the phenyl groups, resulting in different reactivity and applications.
5,6-Diphenylhex-5-en-3-yn-2-ol: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62839-51-4 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-methyl-5,6-diphenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C19H18O/c1-19(2,20)14-13-18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,15,20H,1-2H3 |
InChI Key |
PSCIEXXAGLGNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(=CC1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


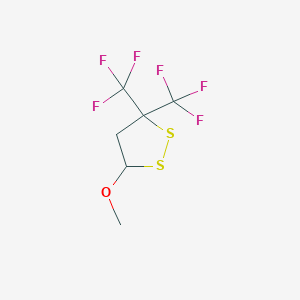
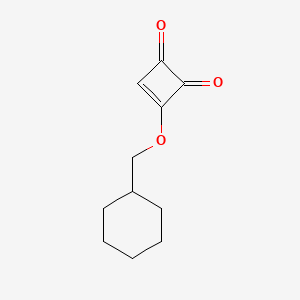
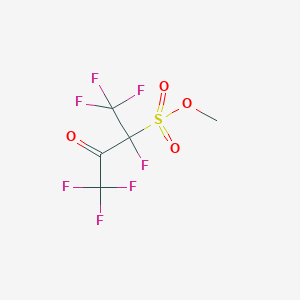
![(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14519814.png)
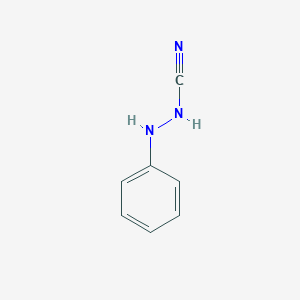
![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)
![7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14519837.png)
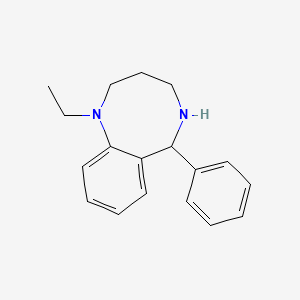
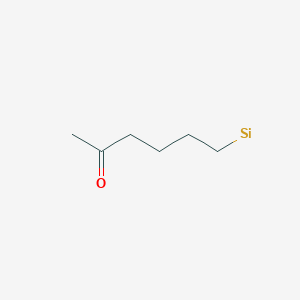
![[1,4-Phenylenebis(oxy)]bis(tripropylsilane)](/img/structure/B14519847.png)
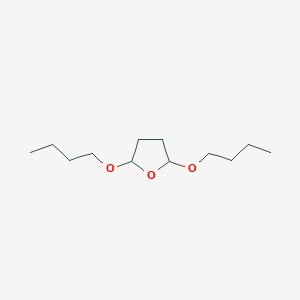
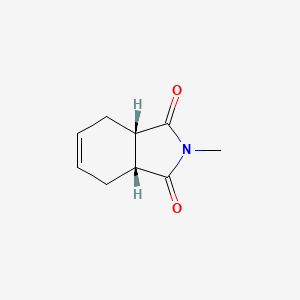
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)
